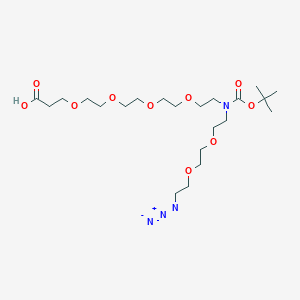

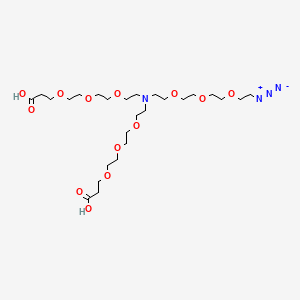

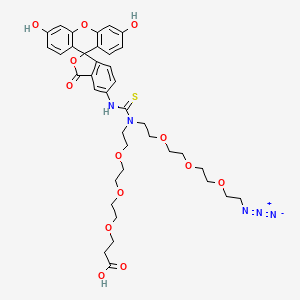

![molecular formula C25H32N4O4S2 B609518 5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine

Vue d'ensemble

Description

Necrox-2 est un composé chimique connu pour ses puissants effets inhibiteurs sur des enzymes spécifiques impliquées dans le métabolisme cellulaire. Il fonctionne principalement comme un inhibiteur de la nécrose et possède des propriétés antioxydantes. Necrox-2 est perméable aux cellules et se localise principalement dans les mitochondries, où il bloque sélectivement la mort cellulaire nécrotique induite par le stress oxydatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Necrox-2 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent:

Formation du noyau indole: Le noyau indole est synthétisé par une réaction de synthèse d'indole de Fischer, impliquant la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en milieu acide.

Introduction de groupes fonctionnels: Les groupes thiomorpholine et pipéridine sont introduits par des réactions de substitution nucléophile. Ces réactions nécessitent généralement l'utilisation de bases fortes telles que l'hydrure de sodium ou le tert-butylate de potassium.

Assemblage final: Le composé final est assemblé par une série de réactions de couplage, souvent en utilisant des méthodes de couplage croisé catalysées par le palladium telles que les réactions de Suzuki ou de Heck.

Méthodes de production industrielle

La production industrielle de Necrox-2 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Synthèse par lots: Des réacteurs par lots de grande taille sont utilisés pour réaliser les étapes de synthèse, assurant un contrôle précis des conditions de réaction.

Purification: Le produit brut est purifié en utilisant des techniques telles que la recristallisation, la chromatographie sur colonne ou la chromatographie liquide haute performance.

Contrôle qualité: Le produit final subit des tests de contrôle qualité rigoureux, y compris la spectroscopie de résonance magnétique nucléaire, la spectrométrie de masse et la chromatographie liquide haute performance pour garantir la pureté et la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

Necrox-2 subit diverses réactions chimiques, notamment:

Oxydation: Necrox-2 peut être oxydé pour former des sulfoxydes et des sulfones, ce qui peut modifier son activité biologique.

Réduction: Les réactions de réduction peuvent convertir Necrox-2 en ses dérivés thiols correspondants.

Substitution: Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de Necrox-2.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution: Des nucléophiles tels que les amines, les thiols et les alcoolates sont utilisés dans les réactions de substitution.

Principaux produits formés

Produits d'oxydation: Sulfoxydes et sulfones.

Produits de réduction: Dérivés thiols.

Produits de substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Necrox-2 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier le stress oxydatif et les mécanismes de mort cellulaire nécrotique.

Biologie: Investigated for its role in cellular metabolism and mitochondrial function.

Médecine: Exploré comme agent thérapeutique potentiel pour les conditions impliquant le stress oxydatif et la nécrose, telles que les maladies ischémiques et les troubles neurodégénératifs.

Industrie: Utilisé dans le développement de formulations antioxydantes et d'agents protecteurs contre les dommages oxydatifs.

Mécanisme d'action

Necrox-2 exerce ses effets en se liant au site actif d'enzymes spécifiques impliquées dans le métabolisme cellulaire, inhibant ainsi leur fonction. Cette perturbation de l'activité enzymatique conduit à la prévention de la mort cellulaire nécrotique induite par le stress oxydatif. Le composé cible principalement les voies mitochondriales, où il agit comme un antioxydant et un piégeur des espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Necrox-2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study oxidative stress and necrotic cell death mechanisms.

Biology: Investigated for its role in cellular metabolism and mitochondrial function.

Medicine: Explored as a potential therapeutic agent for conditions involving oxidative stress and necrosis, such as ischemic diseases and neurodegenerative disorders.

Industry: Utilized in the development of antioxidant formulations and protective agents against oxidative damage.

Mécanisme D'action

Necrox-2 exerts its effects by binding to the active site of specific enzymes involved in cellular metabolism, thereby inhibiting their function. This disruption of enzyme activity leads to the prevention of oxidative stress-induced necrotic cell death. The compound primarily targets mitochondrial pathways, where it acts as an antioxidant and scavenger of reactive oxygen species .

Comparaison Avec Des Composés Similaires

Composés similaires

Necrostatin-1: Another necrosis inhibitor with a different mechanism of action, targeting receptor-interacting protein kinase 1.

Trolox: Un analogue de la vitamine E soluble dans l'eau avec des propriétés antioxydantes.

N-acétylcystéine: Un composé contenant un thiol avec des propriétés antioxydantes et mucolytiques.

Unicité de Necrox-2

Necrox-2 est unique en raison de son double rôle d'inhibiteur de la nécrose et d'antioxydant. Sa capacité à se localiser sélectivement dans les mitochondries et à protéger contre la mort cellulaire nécrotique induite par le stress oxydatif le distingue des autres composés. De plus, sa liaison spécifique aux sites actifs des enzymes impliqués dans le métabolisme cellulaire met en évidence son mécanisme d'action ciblé .

Propriétés

IUPAC Name |

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4S2/c1-34(30,31)29-9-7-22(8-10-29)26-24-16-19(18-28-11-13-35(32,33)14-12-28)15-21-17-23(27-25(21)24)20-5-3-2-4-6-20/h2-6,15-17,22,26-27H,7-14,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROWZRDUZOTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Necrox-2?

A1: While the precise mechanism of action remains under investigation, research suggests that Necrox-2 acts as a necroptosis inhibitor. Necroptosis is a form of programmed cell death distinct from apoptosis. [] Notably, Necrox-2 has been shown to effectively reduce lactate dehydrogenase release and the percentage of propidium iodide-positive cells, both of which are indicative of necrotic cell death due to cell membrane rupture. []

Q2: In what specific research contexts has Necrox-2 demonstrated efficacy?

A2: Studies have shown that Necrox-2 effectively inhibits cell death in models of cadmium-induced neurotoxicity. [] Specifically, pretreatment with Necrox-2 provided more significant protection against cell death compared to caspase inhibitors, suggesting a prominent role of necrosis in this model. [] Further research highlighted the role of Necrox-2 in sterile inflammation models, where it successfully blocked microparticle-induced IL-33 release by macrophages, likely through the inhibition of necroptosis. []

Q3: How does the efficacy of Necrox-2 compare to other cell death inhibitors?

A3: Research indicates that Necrox-2 may offer superior protection against specific cell death pathways compared to other inhibitors. For instance, in cadmium-induced neurotoxicity, Necrox-2 demonstrated more pronounced cell death inhibition than the pan-caspase inhibitor zVAD-fmk. [] This suggests a greater involvement of necroptosis in this specific model. Furthermore, studies comparing Necrox-2 to the mTOR inhibitor Rapamycin in ovarian cancer models found that while both showed antiproliferative effects, combining them led to synergistic effects and enhanced cell death. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.